2-[(2-Methoxyethyl)amino]pyrimidin-5-OL
Description
2-[(2-Methoxyethyl)amino]pyrimidin-5-OL is a pyrimidine derivative featuring a hydroxyl group at position 5 and a (2-methoxyethyl)amino substituent at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
2-(2-methoxyethylamino)pyrimidin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-12-3-2-8-7-9-4-6(11)5-10-7/h4-5,11H,2-3H2,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTKPVKJFKEEMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=C(C=N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyethyl)amino]pyrimidin-5-OL typically involves the reaction of pyrimidine derivatives with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyethyl)amino]pyrimidin-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-[(2-Methoxyethyl)amino]pyrimidin-5-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyethyl)amino]pyrimidin-5-OL involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
(a) Boronic Acid Derivatives
The in silico study identified [2-[[4-(2-methoxyethyl) phenoxy] methyl] phenyl] boronic acid as a potent inhibitor of histone deacetylase (HDAC) in Magnaporthe oryzae. Compared to trichostatin A (a known HDAC inhibitor), this compound demonstrated superior inhibition of appressorium formation at 1 µM vs. 1.5 µM for trichostatin A . While 2-[(2-Methoxyethyl)amino]pyrimidin-5-OL lacks a boronic acid moiety, both compounds share the 2-methoxyethyl group, suggesting this substituent may enhance target binding or solubility in antifungal agents.
| Property | This compound | [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid |
|---|---|---|
| Core Structure | Pyrimidine ring | Boronic acid-linked benzene ring |
| Key Substituent | (2-Methoxyethyl)amino at C2 | 2-Methoxyethylphenoxy at C4 |
| Reported Activity | Not explicitly stated | HDAC inhibition (IC₅₀ ~1 µM) |
| Potential Application | Unclear (inferred: medicinal chemistry) | Antifungal agent |
(b) Spirocyclic and Macrocyclic Derivatives
Patent applications (EP 4 374 877 A2) describe compounds like 7-[[2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide, which incorporate a 2-methoxyethyl(methyl)amino group within complex spiro architectures. These derivatives are synthesized via multi-step protocols involving:
- Silica gel chromatography (e.g., ethyl acetate/methanol systems) .
- Liquid-liquid extraction with phosphate buffers .
- Yields up to 88% for intermediates like 2-((2-methoxyethyl)(methyl)amino)ethanol .
In contrast, this compound has a simpler pyrimidine backbone, which may streamline synthesis but limit conformational diversity for target engagement.
(c) Ethanolamine Derivatives
The synthesis of 2-((2-methoxyethyl)(methyl)amino)ethanol (yield: 88%) highlights the reactivity of 2-methoxyethylamino groups in nucleophilic substitutions. This intermediate is critical for constructing larger bioactive molecules, such as those in the patent examples . The hydroxyl group in this compound could similarly participate in hydrogen bonding, but its placement on a pyrimidine ring may alter metabolic stability compared to ethanolamine-based analogs.
Physicochemical and Spectroscopic Properties
While direct data for this compound are absent, related compounds provide insights:
- LCMS Data: A structurally complex analog (m/z 428 [M+H]⁺) was reported, suggesting that this compound (with a smaller molecular weight) might exhibit a lower m/z .
- HPLC Retention Time : A derivative with a 2-methoxyethyl group eluted at 0.61 minutes under specific conditions (SQD-FA05 method), indicating moderate polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
